molecular formula C13H20BNO2 B2727974 N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1160686-01-0

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2727974
CAS No.: 1160686-01-0
M. Wt: 233.12
InChI Key: UQVZMURCPCTKTK-UHFFFAOYSA-N
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Description

N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an ortho-substituted arylboronate ester featuring a methyl group on the aniline nitrogen and a pinacol boronate group at the 2-position of the benzene ring. Key properties include moderate steric hindrance from the ortho-substituted boronate group and electronic modulation by the N-methyl substituent.

Properties

IUPAC Name

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVZMURCPCTKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160686-01-0
Record name N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of an appropriate amine with a boronic ester precursor. One common method involves the use of N-methylbenzenamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its ability to form stable boron-oxygen bonds. This property makes it highly reactive in various chemical reactions, particularly in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

  • Ortho vs. Para Substitution :
    The target compound’s boronate group is at the ortho position, whereas derivatives like N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (para-substituted) exhibit reduced steric hindrance, enhancing their reactivity in cross-coupling reactions . Ortho substitution may lower yields in coupling reactions due to steric clashes with catalysts .

  • N-Substituent Variations: N-Methyl vs. N-Ethyl vs. N-Isopropyl: Bulkier groups (e.g., N-Isopropyl-4-(4,4,5,5-tetramethyl...)aniline) reduce solubility in polar solvents but improve thermal stability .

Physical and Spectroscopic Properties

  • Molecular Weight and Solubility: Target Compound: Estimated molecular weight ~261.1 g/mol (based on C₁₃H₁₉BNO₂). N,N-Diethyl-4-(...)aniline (CAS 920304-57-0): Higher molecular weight (275.20 g/mol) and lipophilicity, making it less soluble in aqueous media .
  • NMR Characteristics :

    • The target compound’s ¹H NMR would show a singlet for the pinacol methyl groups (~1.3 ppm) and a downfield shift for the ortho-substituted aromatic proton due to boron’s electron-withdrawing effect. In contrast, para-substituted analogs (e.g., tert-Butyl [4-(...)phenyl]carbamate) exhibit simpler splitting patterns .

Biological Activity

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound that has garnered interest due to its potential biological activities. The unique structure of this compound allows it to interact with biological systems in ways that are being actively researched. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H24BNO2C_{15}H_{24}BNO_2, and its structure features a dioxaborolane moiety that is known for its stability and reactivity in biological contexts. The presence of the aniline group contributes to its potential interactions with various biological targets.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various pathogens. For instance, derivatives of boron compounds have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus .
  • Anticancer Properties : Compounds containing the dioxaborolane structure have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines while sparing normal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a related compound showing MIC values ranging from 4–8 μg/mL against resistant strains of bacteria. This suggests that this compound may have similar or enhanced properties .
  • Inhibition of Cancer Cell Growth : In vitro studies on analogs indicated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with IC50 values around 0.126 μM. These findings highlight the potential for this compound in cancer therapeutics .

Data Tables

Biological Activity MIC (μg/mL) IC50 (μM) Cell Line
Antimicrobial (MRSA)4–8--
Anticancer (MDA-MB-231)-0.126Triple-Negative Breast Cancer

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the boron atom plays a critical role in molecular interactions that disrupt cellular processes in target organisms or cells.

Safety and Toxicity

While initial studies indicate promising biological activity, safety profiles must be established through further toxicological assessments. Compounds with similar structures have shown acceptable toxicity levels in vivo at high doses; however, specific studies on this compound are necessary to confirm these results.

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